molecular formula C17H17ClN2O5 B12718845 1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate CAS No. 104675-55-0

1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate

Cat. No.: B12718845
CAS No.: 104675-55-0
M. Wt: 364.8 g/mol
InChI Key: QTEXMBZHPMLSBL-BTJKTKAUSA-N
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Description

1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of acridine, a class of compounds known for their biological activity and use in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate typically involves the reaction of ethanolamine and chloroacetic acid under controlled temperature and solvent conditions. This reaction produces the desired compound along with hydrochloric acid as a byproduct. The reaction is usually carried out under basic conditions, using sodium carbonate or sodium hydroxide as a base catalyst .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified through filtration, distillation, and other purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various acridine derivatives, which can have different biological and chemical properties depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting AChE, the compound increases the levels of acetylcholine, which can help improve cognitive function in conditions like Alzheimer’s disease. Additionally, it may also inhibit butyrylcholinesterase activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate is unique due to its specific chemical structure, which allows it to interact with cholinesterase enzymes in a distinct manner. Its combination of amino and chloro groups provides unique reactivity and biological activity compared to other cholinesterase inhibitors .

Properties

CAS No.

104675-55-0

Molecular Formula

C17H17ClN2O5

Molecular Weight

364.8 g/mol

IUPAC Name

9-amino-6-chloro-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid

InChI

InChI=1S/C13H13ClN2O.C4H4O4/c14-7-4-5-8-10(6-7)16-9-2-1-3-11(17)12(9)13(8)15;5-3(6)1-2-4(7)8/h4-6,11,17H,1-3H2,(H2,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

QTEXMBZHPMLSBL-BTJKTKAUSA-N

Isomeric SMILES

C1CC(C2=C(C3=C(C=C(C=C3)Cl)N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1CC(C2=C(C3=C(C=C(C=C3)Cl)N=C2C1)N)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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